molecular formula C21H15N3O2S2 B3484923 1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE

1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE

Cat. No.: B3484923
M. Wt: 405.5 g/mol
InChI Key: FLNIMOHITBNFAP-UHFFFAOYSA-N
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Description

1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE is a complex organic compound that features a benzoxazole moiety linked to a pyridine ring via a sulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE typically involves multi-step organic reactions. One common approach is:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Sulfide Bridge Formation: The sulfide bridge is introduced by reacting the benzoxazole derivative with a suitable thiol or disulfide compound.

    Pyridine Ring Attachment: The final step involves the coupling of the benzoxazole-sulfide intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfide bridge can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to break the sulfide bridge, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfurized products.

    Substitution: Various substituted benzoxazole and pyridine derivatives.

Scientific Research Applications

1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The benzoxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.

    Chemical Reactivity: The sulfide bridge and aromatic rings can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-BENZOXAZOL-2-YL METHYL SULFIDE: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.

    2-PYRIDYL METHYL SULFIDE:

    1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFONE: An oxidized version of the compound, which may have different chemical and biological properties.

Uniqueness

1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE is unique due to the presence of both benzoxazole and pyridine rings linked by a sulfide bridge. This structure provides a combination of chemical reactivity and biological activity that is not commonly found in other compounds.

Properties

IUPAC Name

2-[[6-(1,3-benzoxazol-2-ylsulfanylmethyl)pyridin-2-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c1-3-10-18-16(8-1)23-20(25-18)27-12-14-6-5-7-15(22-14)13-28-21-24-17-9-2-4-11-19(17)26-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNIMOHITBNFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NC(=CC=C3)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE
Reactant of Route 2
Reactant of Route 2
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE
Reactant of Route 3
Reactant of Route 3
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE
Reactant of Route 4
Reactant of Route 4
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE
Reactant of Route 5
Reactant of Route 5
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE
Reactant of Route 6
Reactant of Route 6
1,3-BENZOXAZOL-2-YL ({6-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-2-PYRIDYL}METHYL) SULFIDE

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